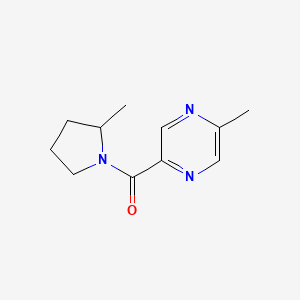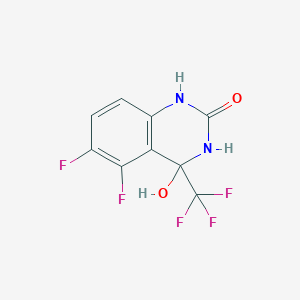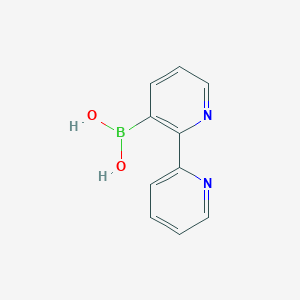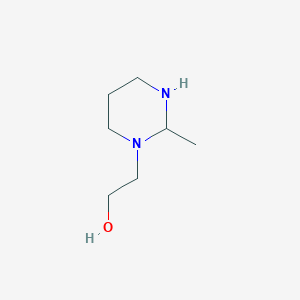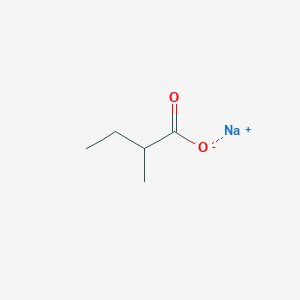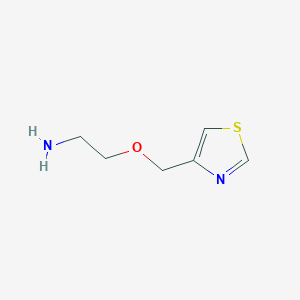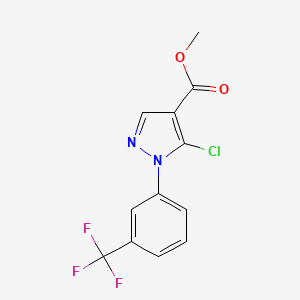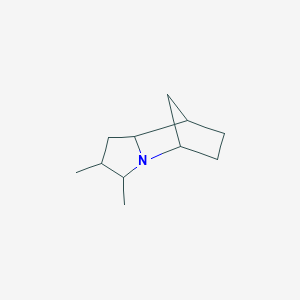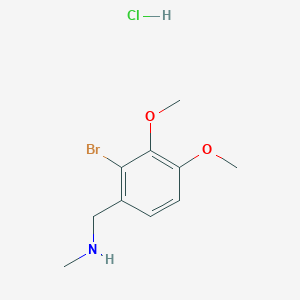
2,3,5-Trichloro-6-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-6-methylaniline is an organic compound with the molecular formula C7H6Cl3N It is a derivative of aniline, where three chlorine atoms and one methyl group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-methylaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine. The final step often involves halogenation to introduce the chlorine atoms .
Industrial Production Methods: Industrial production methods for this compound may involve the use of diazotization reactions, followed by reduction and halogenation. These methods are designed to be efficient, cost-effective, and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trichloro-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as iron powder or catalytic hydrogenation.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloro-6-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the amine group play crucial roles in its binding affinity and reactivity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
2,3,5-Trichloroaniline: Similar structure but lacks the methyl group.
2,4,6-Trichloroaniline: Different substitution pattern on the benzene ring.
2,3,5-Trichlorotoluene: Similar substitution but with a toluene backbone instead of aniline
Uniqueness: 2,3,5-Trichloro-6-methylaniline is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C7H6Cl3N |
|---|---|
Molekulargewicht |
210.5 g/mol |
IUPAC-Name |
2,3,5-trichloro-6-methylaniline |
InChI |
InChI=1S/C7H6Cl3N/c1-3-4(8)2-5(9)6(10)7(3)11/h2H,11H2,1H3 |
InChI-Schlüssel |
YGZAHXHVVWVSQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1Cl)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


